molecular formula C23H29BN2O5 B10861350 c-Myc inhibitor 6

c-Myc inhibitor 6

Cat. No.: B10861350
M. Wt: 424.3 g/mol
InChI Key: HRTLVHQZXDHTAZ-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

c-Myc inhibitor 6 is a novel low molecular weight compound designed to inhibit the activity of the c-Myc protein. The c-Myc protein is a transcription factor that plays a crucial role in cell growth, differentiation, metabolism, and apoptosis. It is frequently dysregulated in various human cancers, making it a significant target for cancer therapy .

Preparation Methods

The preparation of c-Myc inhibitor 6 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

c-Myc inhibitor 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

c-Myc inhibitor 6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions between small molecules and proteins. In biology, it helps in understanding the role of c-Myc in cell growth and differentiation. In medicine, this compound is being investigated as a potential therapeutic agent for various cancers. In industry, it is used in the development of new drugs and therapeutic strategies .

Mechanism of Action

The mechanism of action of c-Myc inhibitor 6 involves the disruption of the c-Myc/Max complex, which is essential for the transcriptional activity of c-Myc. By inhibiting the formation of this complex, this compound prevents c-Myc from binding to DNA and regulating gene expression. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

c-Myc inhibitor 6 is unique compared to other similar compounds due to its specific mechanism of action and high potency. Similar compounds include Omomyc, a MYC dominant-negative gene product, and other small-molecule MYC inhibitors that disrupt the c-Myc/Max complex. this compound has shown greater efficacy and selectivity in preclinical studies .

Properties

Molecular Formula

C23H29BN2O5

Molecular Weight

424.3 g/mol

IUPAC Name

[(1R)-1-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-methylbutyl]boronic acid

InChI

InChI=1S/C23H29BN2O5/c1-15(2)13-21(24(29)30)26-22(27)11-12-25-23(28)31-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21,29-30H,11-14H2,1-2H3,(H,25,28)(H,26,27)/t21-/m0/s1

InChI Key

HRTLVHQZXDHTAZ-NRFANRHFSA-N

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(O)O

Canonical SMILES

B(C(CC(C)C)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(O)O

Origin of Product

United States

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